

A Spectroscopic Comparison of 4-Halo-1H-Pyrazoles: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid

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This guide provides a detailed spectroscopic comparison of 4-fluoro-1H-pyrazole, 4-chloro-1H-pyrazole, 4-bromo-1H-pyrazole, and 4-iodo-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who utilize these heterocyclic compounds in their work. The guide summarizes key quantitative data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provides detailed experimental protocols, and visualizes the chemical relationships.

Structural Overview

The 4-halo-1H-pyrazoles are a class of five-membered heterocyclic compounds where a halogen atom is substituted at the C4 position of the pyrazole ring. The nature of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) influences the electronic properties and intermolecular interactions of the molecule.

Caption: General structure of 4-halo-1H-pyrazoles and the halogen substituents.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the chemical environment of the protons in a molecule. In the case of 4-halo-1H-pyrazoles, the chemical shifts of the N-H and the C-H

protons are of particular interest. A comparison of these chemical shifts across the halogen series reveals trends related to the electronegativity and size of the halogen substituent.

Compound	Solvent	N-H Chemical Shift (δ , ppm)	H ^{3,5} Chemical Shift (δ , ppm)
1H-Pyrazole (pzH)	CD ₂ Cl ₂	~13-8 (broad)	~7.6
4-Fluoro-1H-pyrazole (4-F-pzH)	CD ₂ Cl ₂	~13-8 (broad)	~7.5
4-Chloro-1H-pyrazole (4-Cl-pzH)	CD ₂ Cl ₂	~13-8 (broad)	~7.6
4-Bromo-1H-pyrazole (4-Br-pzH)	CD ₂ Cl ₂	~13-8 (broad)	~7.65
4-Iodo-1H-pyrazole (4-I-pzH)	CD ₂ Cl ₂	~13-8 (broad)	~7.7

Data Interpretation: The ¹H NMR spectra show that the chemical shift of the H^{3,5} protons is influenced by the halogen at the 4-position.^[1] Generally, as the electronegativity of the halogen decreases (from F to I), the H^{3,5} protons become less shielded and resonate at a higher chemical shift. The N-H proton signal is typically broad due to quadrupole broadening and hydrogen bonding, appearing in the range of 8-13 ppm.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of a molecule, providing information about its functional groups and bonding. For 4-halo-1H-pyrazoles, the N-H stretching frequency is a key diagnostic peak that is sensitive to hydrogen bonding interactions.

Compound	N-H Stretching Frequency (cm ⁻¹) (Solid State)
1H-Pyrazole (pzH)	3126
4-Fluoro-1H-pyrazole (4-F-pzH)	3133
4-Chloro-1H-pyrazole (4-Cl-pzH)	Not distinctly sharp
4-Bromo-1H-pyrazole (4-Br-pzH)	Not distinctly sharp
4-Iodo-1H-pyrazole (4-I-pzH)	3110

Data Interpretation: The solid-state IR spectra reveal differences in the N-H stretching frequencies, which are related to the different crystal packing and hydrogen bonding motifs.^[1]^[2] The fluoro and iodo analogs form catemeric (chain-like) structures, resulting in sharp N-H stretching bands.^[1] In contrast, the chloro and bromo analogs form trimeric structures, leading to broader and less distinct N-H stretching features in that region.^[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

¹H NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the 4-halo-1H-pyrazole sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) in an NMR tube.
- Instrumentation: The data presented were acquired on a 400 MHz NMR spectrometer.^[1]^[3]
- Data Acquisition:
 - Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.
 - Acquire the spectrum at room temperature.
 - Use the residual solvent peak as an internal reference.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Integrate the peaks to determine the relative number of protons.

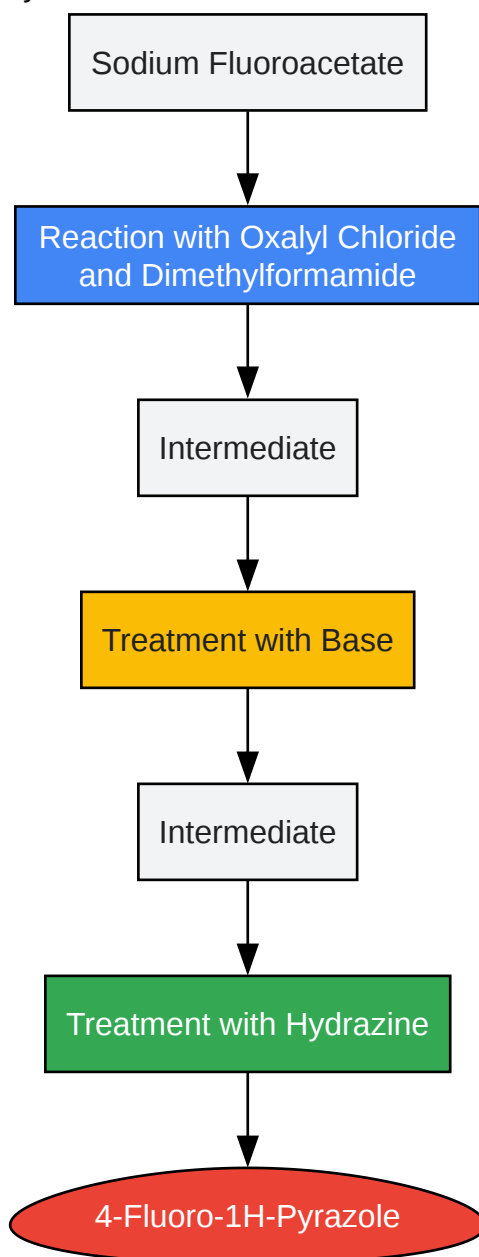
Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Solid State):
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: The data were recorded on an Agilent Advanced Cary-660 FT-IR spectrometer.[\[3\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and label the characteristic absorption bands.

Synthesis Overview

The synthesis of 4-halo-1H-pyrazoles can be achieved through various methods. For instance, 4-fluoro-1H-pyrazole has been synthesized from sodium fluoroacetate by reaction with oxalyl chloride and dimethylformamide, followed by treatment with a base and then hydrazine.[4] The other 4-halo-1H-pyrazoles are commercially available.[3]

Simplified Synthesis Workflow for 4-Fluoro-1H-Pyrazole



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Caption: Simplified workflow for the synthesis of 4-fluoro-1H-pyrazole.

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